5-{[4-(4-fluorophenyl)piperazin-1-yl](furan-2-yl)methyl}-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol
Description
The compound 5-{4-(4-fluorophenyl)piperazin-1-ylmethyl}-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol features a triazolo-thiazole core substituted with two furan-2-yl groups and a 4-(4-fluorophenyl)piperazinylmethyl moiety. Its molecular formula is C₂₅H₂₁FN₅O₃S (assuming structural similarity to analogs), with a molecular weight of approximately 506.55 g/mol (calculated).
Properties
IUPAC Name |
5-[[4-(4-fluorophenyl)piperazin-1-yl]-(furan-2-yl)methyl]-2-(furan-2-yl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FN5O3S/c24-15-5-7-16(8-6-15)27-9-11-28(12-10-27)19(17-3-1-13-31-17)20-22(30)29-23(33-20)25-21(26-29)18-4-2-14-32-18/h1-8,13-14,19,30H,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXUXKZYYBXDVHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(C3=CC=CO3)C4=C(N5C(=NC(=N5)C6=CC=CO6)S4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{4-(4-fluorophenyl)piperazin-1-ylmethyl}-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol typically involves multi-step reactions. The process begins with the preparation of key intermediates, such as 4-(4-fluorophenyl)piperazine and furan-2-carbaldehyde. These intermediates undergo condensation reactions, cyclization, and functional group modifications under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-{4-(4-fluorophenyl)piperazin-1-ylmethyl}-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan rings would yield furanones, while reduction of nitro groups would produce amines.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to 5-{4-(4-fluorophenyl)piperazin-1-ylmethyl}-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol exhibit antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains and fungi, making them candidates for developing new antimicrobial agents .
Anticancer Properties
The compound has also been investigated for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. The fluorophenyl group is believed to play a crucial role in enhancing the cytotoxic effects against specific cancer cell lines .
Neuropharmacological Effects
Given the presence of the piperazine moiety, there is ongoing research into the neuropharmacological effects of this compound. It is hypothesized that it may act as an antagonist or modulator at certain neurotransmitter receptors, providing insights into its potential use in treating neurological disorders such as depression or anxiety .
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of triazole-thiazole derivatives demonstrated that compounds structurally related to 5-{4-(4-fluorophenyl)piperazin-1-ylmethyl}-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study utilized standard agar diffusion methods to assess efficacy and reported minimum inhibitory concentrations (MICs) demonstrating promising results in comparison to existing antibiotics .
Case Study 2: Anticancer Screening
In a screening program aimed at identifying novel anticancer agents, 5-{4-(4-fluorophenyl)piperazin-1-ylmethyl}-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol was evaluated against several cancer cell lines (e.g., MCF7 breast cancer cells). The results indicated a dose-dependent inhibition of cell proliferation with an IC50 value comparable to known chemotherapeutics. Further mechanistic studies are underway to elucidate the precise pathways involved in its anticancer activity .
Mechanism of Action
The mechanism of action of 5-{4-(4-fluorophenyl)piperazin-1-ylmethyl}-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Structural Variations and Key Differences
The following table summarizes structural analogs and their distinguishing features:
| Compound Name / ID | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences | Potential Biological Implications | References |
|---|---|---|---|---|---|
| Target Compound | C₂₅H₂₁FN₅O₃S* | ~506.55 | 4-(4-Fluorophenyl)piperazine, dual furan-2-yl substituents | Hypothesized adenosine A2A receptor antagonism; antimicrobial activity via triazole-thiazole core | |
| 5-{4-(2-Fluorophenyl)piperazin-1-ylmethyl}-2-(furan-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol () | C₂₆H₂₅FN₅O₂S | 506.57 | 2-Fluorophenyl (meta-F) on piperazine; 4-methylphenyl instead of furan-2-yl methyl group | Altered receptor selectivity due to fluorophenyl position; reduced solubility from methyl group | |
| 5-[(4-Fluorophenyl)[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol (BA96436, ) | C₂₆H₂₄FN₅O₃S | 505.56 | 4-Methoxyphenyl on piperazine; single furan-2-yl substituent | Enhanced solubility from methoxy group; possible serotonin receptor modulation | |
| 4-[(2-Ethyl-6-hydroxy[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)(3-fluorophenyl)methyl]-1-piperazinyl}(2-furyl)methanone () | C₂₃H₂₂FN₅O₃S | 487.51 | 3-Fluorophenyl; ethyl group on thiazolo-triazole; ketone-linked furan | Increased metabolic stability from ethyl group; altered binding affinity due to ketone moiety | |
| 5-{4-(4-Fluorophenyl)piperazin-1-ylmethyl}-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol (BF38484, ) | C₂₁H₂₀FN₅OS | 409.48 | Phenyl instead of furan-2-yl methyl group; simpler triazolo-thiazole core | Reduced π-π stacking potential; lower molecular weight may enhance bioavailability |
Note: Exact molecular formula for the target compound inferred from analogs.
Functional and Pharmacological Insights
Fluorophenyl Substitution: Para- vs. Meta-Fluorophenyl: The target compound’s 4-fluorophenyl group (para-F) on piperazine () may enhance adenosine A2A receptor binding compared to the 3-fluorophenyl analog (), as para-substitution often improves steric compatibility with hydrophobic receptor pockets . Ortho-Fluorophenyl: The 2-fluorophenyl variant () could exhibit reduced binding due to steric hindrance near the piperazine nitrogen, impacting hydrogen-bonding interactions .
Piperazine Modifications: Methoxyphenyl vs. Benzylpiperazine (BA92516, ): The benzyl and nitrophenyl substituents introduce strong electron-withdrawing effects, which might stabilize the molecule but reduce receptor affinity due to bulkiness .
Core Heterocycle Variations: Ethyl-Thiazolo-Triazole (): The ethyl group on the thiazolo-triazole core may enhance metabolic stability by blocking oxidative degradation pathways, a feature absent in the target compound . Simplified Triazolo-Thiazole (BF38484, ): Removal of one furan group reduces molecular complexity but may diminish antimicrobial efficacy, as furans are known to contribute to DNA intercalation in pathogens .
Biological Activity
The compound 5-{4-(4-fluorophenyl)piperazin-1-ylmethyl}-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol represents a novel class of chemical entities that integrates multiple pharmacophores, including piperazine and triazole structures. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Piperazine ring : Known for its diverse pharmacological properties.
- Furan moiety : Associated with various biological activities.
- Triazole and thiazole rings : Both are known for their roles in antifungal and antibacterial activities.
Molecular Formula
The molecular formula for this compound is , with a molecular weight of approximately 399.46 g/mol.
Antifungal Activity
Recent studies have highlighted the antifungal potential of 1,2,4-triazole derivatives. The compound has been evaluated for its efficacy against various fungal pathogens. The mechanism of action primarily involves the inhibition of ergosterol biosynthesis by targeting cytochrome P450 enzymes, particularly lanosterol 14α-demethylase (CYP51) .
Case Study: Antifungal Efficacy
A study evaluating various triazole derivatives demonstrated that compounds with similar structural features exhibited significant antifungal activity. For instance, compounds were classified based on their Minimum Inhibitory Concentration (MIC) values:
| Compound | MIC (μg/mL) | Activity Classification |
|---|---|---|
| Compound A | 0.5 | Outstanding |
| Compound B | 4 | Excellent |
| Compound C | 16 | Good |
| Compound D | 32 | Modest |
The compound's ability to achieve low MIC values suggests its potential as an effective antifungal agent .
Antiparasitic Activity
In addition to antifungal properties, the compound has shown promise in antiparasitic applications. A recent investigation into a small chemical library identified several compounds with anthelmintic activity against parasitic helminths. The results indicated that derivatives similar to our compound could effectively induce mortality in helminths at specific concentrations .
Table: Antiparasitic Activity Results
| Compound ID | Concentration (ppm) | % Mortality (Day 5) |
|---|---|---|
| G5 | 25 | 80 |
| G6 | 50 | 100 |
| G7 | 25 | 66.7 |
These findings underscore the need for further exploration into the antiparasitic potential of this compound .
Structure-Activity Relationship (SAR)
The biological activity of triazole derivatives is closely linked to their structural characteristics. The presence of electron-withdrawing groups such as fluorine enhances the activity by increasing the lipophilicity and bioavailability of the compounds. Studies indicate that modifications to the piperazine and furan moieties can significantly impact efficacy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
